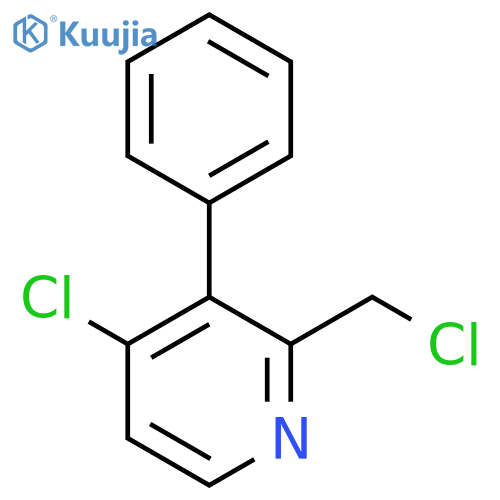Cas no 1807112-36-2 (4-Chloro-2-chloromethyl-3-phenylpyridine)

4-Chloro-2-chloromethyl-3-phenylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-chloromethyl-3-phenylpyridine
-
- インチ: 1S/C12H9Cl2N/c13-8-11-12(10(14)6-7-15-11)9-4-2-1-3-5-9/h1-7H,8H2
- InChIKey: NGOONWQBVMIGAK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(CCl)C=1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.9
4-Chloro-2-chloromethyl-3-phenylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011111-1g |
4-Chloro-2-chloromethyl-3-phenylpyridine |
1807112-36-2 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
| Alichem | A029011111-250mg |
4-Chloro-2-chloromethyl-3-phenylpyridine |
1807112-36-2 | 95% | 250mg |
$1,029.00 | 2022-03-31 |
4-Chloro-2-chloromethyl-3-phenylpyridine 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
4-Chloro-2-chloromethyl-3-phenylpyridineに関する追加情報
Introduction to 4-Chloro-2-chloromethyl-3-phenylpyridine (CAS No. 1807112-36-2)
4-Chloro-2-chloromethyl-3-phenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807112-36-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a pyridine core with chloro and chloromethyl substituents, has garnered attention due to its versatile structural framework and potential applications in drug discovery. The presence of multiple reactive sites—chloro groups at the 4-position and 2-position, along with a chloromethyl group—makes this compound a valuable intermediate for synthesizing more complex pharmacophores.
The compound's structure, characterized by a phenyl ring attached to the pyridine ring at the 3-position, introduces additional electronic and steric influences that can modulate its reactivity and biological activity. Such structural features are often exploited in medicinal chemistry to fine-tune interactions with biological targets, enhancing efficacy or selectivity. The pyridine scaffold itself is ubiquitous in pharmaceuticals, serving as a privileged structure in numerous drug molecules due to its ability to engage with biological systems through hydrogen bonding and hydrophobic interactions.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various diseases but are challenging to modulate with traditional drug modalities. 4-Chloro-2-chloromethyl-3-phenylpyridine has emerged as a promising scaffold for designing PPI modulators. Its dual chloro substituents at the 4- and 2-positions provide opportunities for selective binding to specific pockets on protein surfaces, while the phenyl ring can serve as an anchor for further derivatization to enhance binding affinity.
One of the most compelling aspects of this compound is its utility in generating libraries of derivatives for high-throughput screening (HTS). The chloromethyl group, in particular, is highly reactive towards nucleophiles such as amines and thiols, enabling facile introduction of diverse functional groups. This reactivity has been leveraged in recent studies aimed at identifying novel kinase inhibitors. Kinases are enzymes involved in cell signaling pathways and are implicated in numerous diseases, making them prime targets for therapeutic intervention.
Recent research published in peer-reviewed journals has highlighted the potential of 4-Chloro-2-chloromethyl-3-phenylpyridine derivatives as inhibitors of tyrosine kinases. For instance, modifications of the phenyl ring or introduction of additional substituents at the 5-position have been shown to enhance binding affinity to target kinases while minimizing off-target effects. These studies underscore the importance of structural optimization in translating lead compounds into viable drug candidates.
The compound's versatility extends beyond kinase inhibition. Its scaffold has also been explored in the development of antiviral agents. The pyridine core is a common motif in nucleoside analogs and non-nucleoside inhibitors, which are critical components in antiviral therapies. By incorporating 4-Chloro-2-chloromethyl-3-phenylpyridine into these drug candidates, researchers have been able to design molecules that disrupt viral replication cycles by inhibiting essential enzymes or interfering with viral assembly.
Another area where this compound has shown promise is in the field of immunotherapy. Modulating immune responses is crucial for treating autoimmune diseases and cancer immunotherapy. Preclinical studies have demonstrated that derivatives of 4-Chloro-2-chloromethyl-3-phenylpyridine can interact with immune cell surface receptors, influencing cytokine production and T-cell activation. These findings suggest potential applications in developing immunomodulatory drugs that could improve patient outcomes.
The synthetic routes to 4-Chloro-2-chloromethyl-3-phenylpyridine also warrant discussion. The synthesis typically involves multi-step processes starting from commercially available precursors such as 3-bromopyridine or 3-methylpyridine. Key steps include halogenation reactions to introduce chlorine atoms at the desired positions, followed by formylation or chloromethylation to install the reactive chloromethyl group. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing costs and improving yields.
In conclusion,4-Chloro-2-chloromethyl-3-phenylpyridine (CAS No. 1807112-36-2) represents a structurally intriguing compound with broad applications across pharmaceutical research. Its unique combination of reactive sites and structural features makes it an invaluable building block for drug discovery efforts targeting various therapeutic areas, including oncology, virology, and immunology. As research continues to uncover new synthetic methodologies and biological activities associated with this scaffold, its significance is likely to grow further.
1807112-36-2 (4-Chloro-2-chloromethyl-3-phenylpyridine) 関連製品
- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)
- 1903602-46-9(4-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)
- 1261756-13-1(3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)
- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)
- 32811-40-8((E)-Coniferol)
- 1105225-03-3(2-(5-{4-2-(3-methylphenyl)acetylpiperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanylacetamide)




